methyl 3-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate
Description
Methyl 3-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate is a synthetic organic compound featuring a benzoate ester core linked to a substituted isoindole-1,3-dione scaffold. The isoindole-dione moiety is functionalized at the 5-position with a 3-nitrophenyl carbonyl group, introducing both electron-withdrawing (nitro) and aromatic (phenyl) properties. Its molecular formula is C₂₃H₁₄N₂O₇, with a calculated molecular weight of 454.37 g/mol (estimated based on analogous compounds ).
Properties
IUPAC Name |
methyl 3-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O7/c1-32-23(29)15-5-3-6-16(11-15)24-21(27)18-9-8-14(12-19(18)22(24)28)20(26)13-4-2-7-17(10-13)25(30)31/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRAVWDGDIHGDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362305 | |
| Record name | STK155986 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6090-88-6 | |
| Record name | STK155986 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate typically involves multiple steps:
Formation of the Phthalimide Core: The initial step involves the formation of the phthalimide core through the reaction of phthalic anhydride with an amine, followed by cyclization.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a Friedel-Crafts acylation reaction, where the phthalimide core reacts with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Methyl 3-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to bind to specific sites on proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives containing the isoindole-1,3-dione core and benzoate ester functionalities. Key differences in substituents, pharmacological activity, and physicochemical properties are highlighted below.
Table 1: Structural and Functional Comparison
Key Observations :
CPPHA’s chlorophenyl and hydroxybenzamide groups confer selective mGlu5 modulation, suggesting that bulky aromatic substituents on isoindole-dione derivatives can drive receptor specificity .
Pharmacological Potential: While the target compound lacks direct bioactivity data, analogs like CPPHA demonstrate the isoindole-dione scaffold’s utility in central nervous system drug discovery. Nitro groups in similar compounds (e.g., genotoxicity studies in ) are associated with mutagenic risks, but structural optimization (e.g., esterification) may mitigate this .
Physicochemical Properties :
- The target compound’s molecular weight (454.37 g/mol) exceeds typical Lipinski limits, which may limit oral bioavailability. In contrast, simpler derivatives (e.g., methyl 3-[(1,3-dioxo-isoindol-2-yl)methyl]benzoate, 295.29 g/mol) are more drug-like .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely involves coupling a 3-nitrobenzoyl chloride derivative to a preformed isoindole-dione-benzoate intermediate, analogous to methods in and .
- Genotoxicity Considerations: Compounds with isoindole-dione moieties (e.g., C1–C6 in ) show lower micronucleus formation than hydroxyurea, suggesting a safer profile for sickle cell disease applications . The nitro group in the target compound warrants specific genotoxicity testing.
Biological Activity
Methyl 3-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate is a complex organic compound belonging to the phthalimide class. Its structure features a nitrophenyl group, a dioxoisoindoline moiety, and a benzoate ester. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The compound's IUPAC name is methyl 3-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoate. It has a molecular formula of C23H14N2O7 and a molecular weight of 446.36 g/mol. The chemical structure includes functional groups that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Phthalimide Core : Reaction of phthalic anhydride with an amine followed by cyclization.
- Introduction of the Nitrophenyl Group : Achieved through Friedel-Crafts acylation using 3-nitrobenzoyl chloride and a Lewis acid catalyst.
- Esterification : Final step involves reacting the carboxylic acid with methanol in the presence of an acid catalyst to yield the methyl ester.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies focusing on various bacterial strains, this compound demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of apoptotic pathways and cell cycle regulation. The presence of the nitrophenyl group is believed to enhance its interaction with cellular targets involved in cancer progression.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Enzyme Interaction : The nitrophenyl group may interact with specific enzymes or receptors, leading to inhibition or activation of critical biological pathways.
- Protein Binding : Its structure allows binding to particular sites on proteins, which can affect their function and lead to various biological outcomes.
Case Studies
- Study on Tuberculosis Inhibition : A related study explored the activity of substituted benzoic acid derivatives against dihydrofolate reductase (MtDHFR) from Mycobacterium tuberculosis. Compounds similar to this compound showed IC50 values ranging from 7 to 40 μM against MtDHFR, indicating potential as anti-TB agents .
- Anticancer Research : Another study highlighted the compound's ability to inhibit growth in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being investigated.
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-phenylphthalimide | Phthalimide core without nitrophenyl | Limited antimicrobial activity |
| Methyl benzoate | Simple ester without complex moieties | Minimal biological activity |
| Methyl 4-(nitro)benzoate | Nitro group present but lacks isoindoline | Some antimicrobial properties |
This compound stands out due to its unique combination of structural features that confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
